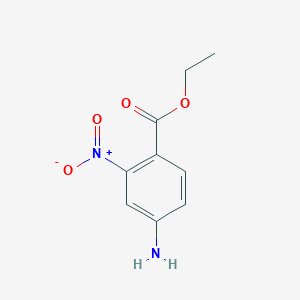

Ethyl 4-amino-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMQIQZTFBDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628574 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-46-6 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Ethyl 4-amino-2-nitrobenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for the (C₉H₁₀N₂O₄), a key intermediate in the development of pharmaceuticals and specialized dyes.[1] We present a detailed, field-proven protocol based on the Fischer esterification of 4-amino-2-nitrobenzoic acid, elucidating the chemical principles that govern the reaction. Furthermore, this guide establishes a self-validating system for product confirmation through a multi-pronged characterization strategy, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Strategic Overview: Synthesis Pathway

The synthesis of this compound is most efficiently achieved via the direct esterification of 4-amino-2-nitrobenzoic acid with ethanol. The method of choice is the Fischer esterification, a classic and robust acid-catalyzed reaction.[2] This approach is favored for its operational simplicity and the use of readily available, cost-effective reagents.

The core principle involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3] The reaction is reversible, and to ensure a high yield, the equilibrium is deliberately shifted toward the product side in accordance with Le Chatelier's Principle. This is accomplished by using the alcohol as both the reactant and the solvent (a large excess) and heating the mixture under reflux.[3]

An important consideration for the esterification of aminobenzoic acids is the basicity of the amino group. This group readily reacts with the acid catalyst, forming an ammonium salt and effectively quenching the catalyst's activity.[3] Therefore, a stoichiometric amount of acid is required—enough to both protonate the amino group and to leave a sufficient catalytic amount to promote the esterification.[3][4]

Caption: The acid-catalyzed mechanism of Fischer Esterification.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol. [4]2. Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of this compound requires a thorough analysis of its physical and spectroscopic properties. The data obtained should be compared against expected values to validate the product's identity and purity.

Physical Properties:

| Property | Expected Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | [5] |

| Molecular Weight | 210.19 g/mol | [5] |

| Appearance | Yellow to orange solid | General observation for similar compounds |

| CAS Number | 84228-46-6 | [5]|

Spectroscopic Data Interpretation:

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 | 3H |

| Ethyl -CH₂- | ~4.2-4.4 | Quartet (q) | ~7.1 | 2H |

| Aromatic H-5 | ~6.8-7.0 | Doublet (d) | ~8.5 | 1H |

| Aromatic H-3 | ~7.2-7.4 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |

| Aromatic H-6 | ~7.8-8.0 | Doublet (d) | ~2.5 | 1H |

| Amine -NH₂ | ~5.0-6.0 | Broad Singlet (br s) | - | 2H |

Rationale: The ethyl group protons will show the classic triplet-quartet pattern. The aromatic protons are distinct due to the substitution pattern. H-5 is ortho to the strongly electron-donating -NH₂ group and will be the most upfield. H-6 is ortho to the electron-withdrawing -COOEt group and meta to -NH₂, appearing downfield. H-3 is ortho to the strongly withdrawing -NO₂ group, making it the most downfield of the aromatic signals. The amine protons are typically broad and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected δ (ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 |

| Aromatic C-5 | ~115 |

| Aromatic C-3 | ~120 |

| Aromatic C-1 | ~125 |

| Aromatic C-6 | ~130 |

| Aromatic C-2 | ~145 |

| Aromatic C-4 | ~150 |

| Carbonyl C=O | ~165 |

Rationale: The spectrum should show 9 distinct signals. The aliphatic carbons of the ethyl group are found upfield. The carbonyl carbon of the ester is the most downfield signal. The aromatic carbons attached to the electronegative nitro (C-2) and amino (C-4) groups will be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the synthesized molecule. [6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Two sharp-to-medium bands (asymmetric & symmetric) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1720 | Strong, sharp |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to strong |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |

| N-O Stretch (Nitro) | 1330 - 1370 (symmetric) | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Rationale: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine. [6]A very strong, sharp peak around 1710 cm⁻¹ is definitive evidence of the ester carbonyl group. The two strong absorptions for the nitro group are also key identifiers. [7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall structure.

| m/z Value | Assignment | Notes |

| 210 | [M]⁺ | Molecular ion peak |

| 182 | [M - CO]⁺ | Loss of carbon monoxide |

| 165 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 136 | [M - NO₂ - CO]⁺ | Loss of nitro group and CO |

| 120 | [H₂NC₆H₃COOH]⁺ | Fragment corresponding to the aminobenzoic acid cation |

Rationale: The molecular ion peak at m/z 210 confirms the molecular weight. [5]Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-45 amu), and subsequent fragmentations involving the nitro and amino groups can provide further structural validation. [8]

References

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

-

ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

-

Exp #7: Benzocaine: Acid-Catalyzed Fischer. Chegg.com. [Link]

-

Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Benzocaine by Nicholas Fitz. Prezi. [Link]

-

Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Net-genie.co.uk. [Link]

-

4-Amino-2-Nitro-Benzoic Acid Ethyl Ester. MySkinRecipes. [Link]

-

ethyl 4-aminobenzoate. MassBank. [Link]

Sources

- 1. 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester [myskinrecipes.com]

- 2. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Synthetic Chemistry

Ethyl 4-amino-2-nitrobenzoate is an aromatic organic compound with the molecular formula C₉H₁₀N₂O₄.[1] Its structure, featuring a benzene ring substituted with an amino group, a nitro group, and an ethyl ester, makes it a valuable intermediate in various synthetic pathways. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and safe handling. While direct experimental data for this specific isomer is not extensively reported in publicly available literature, this guide will draw upon established principles and data from closely related analogs to provide a robust and practical resource.

Molecular and Chemical Identity

A clear understanding of the fundamental identifiers of a compound is the cornerstone of any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 84228-46-6 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)[O-] | [1] |

| InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | [1] |

| Synonyms | 4-Amino-2-nitrobenzoic acid ethyl ester, Benzoic acid, 4-amino-2-nitro-, ethyl ester | [1][3] |

Chemical Structure:

Caption: Fischer esterification of 4-amino-2-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of substituted benzoic acids. [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-nitrobenzoic acid (1 equivalent) and absolute ethanol (5-10 fold molar excess).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture. The basicity of the amino group necessitates a sufficient amount of acid for both protonation and catalysis. [4]3. Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Physicochemical Properties

The interplay of the amino, nitro, and ethyl ester functional groups dictates the physical and chemical behavior of this compound.

| Property | Value/Description | Source/Rationale |

| Physical State | Expected to be a solid at room temperature. | Based on the properties of similar aromatic compounds. |

| Melting Point | Not experimentally reported. For comparison, the melting point of ethyl 4-nitrobenzoate is 53-59 °C, and ethyl p-aminobenzoate is 89-90 °C. | [5] |

| Boiling Point | Not experimentally reported. High boiling point expected due to its molecular weight and polar functional groups. Decomposition may occur at atmospheric pressure. | General principle for similar organic compounds. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | Based on the properties of ethyl 4-nitrobenzoate. [6][7] |

| pKa (estimated) | The carboxylic acid precursor, 4-amino-2-nitrobenzoic acid, would have two pKa values. The pKa of the carboxylic acid is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing nitro group. The pKa of the anilinium ion is expected to be lower than that of aniline (4.6) due to the electron-withdrawing nitro and ester groups. For 4-aminobenzoic acid, the pKa values are approximately 2.38 (acid group) and 4.85 (amino group). [8][9] | Estimation based on substituent effects on related molecules. [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct signals for the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons. The positions of the aromatic carbon signals will be indicative of the substitution pattern. For comparison, the ¹³C NMR of ethyl 4-aminobenzoate shows signals at δ 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, and 166.8. [11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

N-O stretching (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C-O stretching: Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region. The FTIR spectrum of the related compound, ethyl 4-nitrobenzoate, shows a strong ester C=O peak at 1712.26 cm⁻¹. [12]

UV-Visible (UV-Vis) Spectroscopy

Nitroaromatic compounds are known to have strong absorptions in the UV-Vis region. [6]The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene. The UV-Vis spectrum will be useful for quantitative analysis and for monitoring reactions.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, purity, and thermal stability of a compound.

Experimental Protocol: DSC Analysis

This is a general protocol for the analysis of an organic solid.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the heat of fusion. Any exothermic events may indicate decomposition.

Expected DSC Thermogram:

Caption: A representative DSC curve showing a melting endotherm.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for organic chemicals, particularly nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or explosive reactions. [13]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

GHS Hazard Information (Predicted): Based on the functional groups present, this compound may be classified with the following hazards. For the related compound, ethyl 4-aminobenzoate, the GHS hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation). [14]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: May cause skin and eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its key physicochemical properties, drawing on established chemical principles and data from analogous compounds. The provided protocols for synthesis and analysis serve as a practical starting point for researchers. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are paramount for its successful and responsible use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Fisher Scientific. Safety Data Sheet: Ethyl 4-aminobenzoate. Available from: [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. Available from: [Link]

-

ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. Available from: [Link]

-

GOV.UK. Nitrobenzene - Incident management. Available from: [Link]

-

Fengchen Group Co., Ltd. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl 4-nitrobenzoate NMR. Available from: [Link]

-

PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Solubility of Things. Ethyl 4-nitrobenzoate. Available from: [Link]

-

Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Available from: [Link]

-

Sciencemadness Discussion Board. Reduction of 4-nitrobenzoic acid. Available from: [Link]

-

Chemical-Suppliers.com. This compound. Available from: [Link]

- Google Patents. Esterification of nitrobenzoic acids.

-

ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

-

HSE.gov.uk. Storage And Handling Of Industrial Nitrocellulose. Available from: [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. Available from: [Link]

Sources

- 1. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 84228-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 4-nitrobenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

- 12. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

Ethyl 4-amino-2-nitrobenzoate CAS number and molecular structure

An In-Depth Technical Guide to Ethyl 4-amino-2-nitrobenzoate: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is an aromatic compound of significant interest to the chemical and pharmaceutical industries. Its bifunctional nature, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a benzoate scaffold, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, and its potential applications, particularly as an intermediate in drug discovery and development.

1. Core Identification and Molecular Structure

At its core, this compound is a substituted benzoic acid ester. The strategic placement of the amino and nitro groups on the benzene ring dictates its reactivity and potential as a precursor in complex molecular architectures.

-

IUPAC Name: this compound[2]

-

Synonyms: 4-Amino-2-nitro-benzoic acid ethyl ester, 4-Amino-2-nitrobenzoic acid ethyl ester[1][3]

The molecular structure consists of a central benzene ring substituted with an ethyl ester group at position 1, a nitro group at position 2, and an amino group at position 4.

Caption: Molecular structure of this compound.

2. Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Weight | 210.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

3. Synthesis of this compound

A robust and reproducible synthesis protocol is paramount for obtaining high-purity material for research and development. The synthesis of this compound can be efficiently achieved via Fischer esterification of the corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This method is well-established for the synthesis of related aromatic esters, such as ethyl 4-nitrobenzoate.[2][4]

3.1. Proposed Synthetic Pathway

Sources

- 1. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 3. Ethyl 4-[(4-nitrobenzoyl)amino]benzoate | C16H14N2O5 | CID 744546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 4-amino-2-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of Ethyl 4-amino-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these physicochemical properties in drug development and manufacturing, this document offers a detailed exploration of the theoretical principles and practical methodologies for their assessment. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide establishes a robust framework for researchers to determine these parameters. This is achieved by presenting established experimental protocols, discussing the anticipated behavior based on the compound's structural analogues, and providing illustrative data to guide experimental design and data interpretation. The core objective is to equip researchers with the necessary tools and insights to effectively characterize this compound, ensuring its optimal use in downstream applications.

Introduction: The Pivotal Role of Preformulation Studies

In the journey of a new chemical entity from discovery to a viable drug product, preformulation studies represent a critical and foundational phase.[1][2] These investigations delve into the intrinsic physical and chemical properties of a drug candidate, providing the essential knowledge required to design stable, effective, and manufacturable dosage forms.[3][4] Among the most crucial of these properties are solubility and stability.

Solubility directly influences the bioavailability of a drug, governing the rate and extent to which the active pharmaceutical ingredient (API) can be absorbed into the systemic circulation to elicit its therapeutic effect.[5] Poor solubility is a significant hurdle in drug development, often leading to suboptimal drug exposure and therapeutic failure. The choice of an appropriate solvent system during synthesis, purification, and formulation is therefore paramount and is dictated by the solubility profile of the compound.

Equally critical is the chemical stability of the API. Degradation of the drug substance can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf life.[5] Understanding the degradation pathways and kinetics under various stress conditions is mandated by regulatory agencies and is essential for developing a robust formulation with an acceptable shelf life.[5]

This guide focuses on this compound (CAS 84228-46-6), a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₄.[6] Its structure, featuring an ester functional group, an amino group, and a nitro group on a benzene ring, suggests a complex interplay of factors governing its solubility and stability. This document will provide a comprehensive overview of these properties in the context of organic solvents, which are integral to its synthesis, purification, and potential formulation into non-aqueous dosage forms.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [6] |

| Molecular Weight | 210.19 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 84228-46-6 | [6] |

A visual representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. It is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure. For this compound, the presence of polar functional groups (amino, nitro, and ester) and a nonpolar benzene ring suggests a nuanced solubility profile.

Theoretical Considerations and Predictive Insights

The principle of "like dissolves like" provides a fundamental, albeit qualitative, prediction of solubility. The polarity of this compound, arising from its functional groups, suggests that it will exhibit greater solubility in polar organic solvents compared to nonpolar ones.

-

Protic vs. Aprotic Solvents: The amino group can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. This suggests that the compound may have favorable interactions with both protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide).

-

Influence of Functional Groups: The nitro and amino groups on the aromatic ring can participate in dipole-dipole interactions and hydrogen bonding, enhancing solubility in polar solvents. The ethyl ester group contributes to both polarity and lipophilicity.

-

Temperature Effects: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5] This is an important consideration for processes such as recrystallization.

For a closely related compound, Ethyl 4-nitrobenzoate , it is reported to be generally soluble in organic solvents such as ethanol and acetone, with its solubility increasing with temperature.[5] While the addition of an amino group in this compound will alter the polarity and hydrogen bonding capacity, the general trend of good solubility in polar organic solvents is expected to hold.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, dimethyl sulfoxide) of analytical grade

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials containing a known volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.

-

Data Presentation:

The results should be presented in a clear and concise table, expressing solubility in units such as mg/mL or mol/L.

Illustrative Solubility Data for a Structurally Related Compound (4-Nitrobenzoic Acid)

| Solvent | Temperature (°C) | Solubility (mol/L) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

Note: The above table is a template. Researchers should populate it with their experimentally determined values.

Caption: Workflow for equilibrium solubility determination.

Stability in Organic Solvents: Unveiling Degradation Pathways

The stability of this compound in organic solvents is a critical parameter that influences its storage, handling, and the shelf-life of any formulated product. Degradation can occur through several mechanisms, including hydrolysis, photolysis, thermolysis, and oxidation.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic catalysts, to yield 4-amino-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is dependent on the pH (if water is present), temperature, and the nature of the solvent.

-

Oxidation of the Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of oxidizing agents or exposure to light and air can promote this process.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds are often photolabile. Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products. A study on the UV-activated persulfate oxidation of a similar compound, Ethyl 4-aminobenzoate, identified several hydroxylated and other degradation intermediates.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are an indispensable tool for elucidating the potential degradation pathways and identifying the degradation products of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Selected organic solvents

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

Photostability chamber

-

Oven for thermal stress testing

-

Validated stability-indicating HPLC method

Procedure:

The following stress conditions should be applied to solutions of this compound in a suitable organic solvent (and in some cases, with the addition of aqueous media). A control sample (unstressed) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Treat the sample solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl).

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH).

-

Keep the solution at room temperature or heat gently for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

-

Photodegradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis:

All stressed samples, along with the control, should be analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis of the main peak in the stressed samples is essential to demonstrate the specificity of the method.

Caption: Overview of a forced degradation study.

Conclusion

The solubility and stability of this compound in organic solvents are critical parameters that profoundly impact its suitability and performance in pharmaceutical development. This technical guide has provided a comprehensive framework for understanding and evaluating these properties. While a lack of direct quantitative data in the public domain necessitates an experimental approach, the theoretical principles and detailed protocols presented herein offer a clear path forward for researchers.

By systematically determining the solubility profile and investigating the degradation pathways through forced degradation studies, scientists can make informed decisions regarding solvent selection for synthesis and formulation, establish appropriate storage and handling conditions, and develop robust analytical methods for quality control. The insights gained from these studies are not merely academic; they are fundamental to the successful translation of a promising chemical entity into a safe and effective medicine. It is our hope that this guide will serve as a valuable resource for those working with this compound, fostering a deeper understanding of its physicochemical behavior and facilitating its journey through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

literature review on the discovery and history of Ethyl 4-amino-2-nitrobenzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Shadow of Benzocaine

In the vast landscape of aromatic compounds, many molecules, despite their utility, remain in the shadow of their more famous relatives. Ethyl 4-amino-2-nitrobenzoate is one such compound. While its isomer, Ethyl 4-aminobenzoate, better known as the topical anesthetic Benzocaine, enjoys widespread recognition, this compound serves a quieter but significant role as a versatile intermediate in the synthesis of a range of organic molecules, from complex dyes to potential pharmaceutical agents. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and applications for professionals in the chemical and pharmaceutical sciences.

The history of this compound is not one of a singular breakthrough discovery but rather an evolution of synthetic methodologies developed for its chemical class. Its emergence is intrinsically linked to the advancements in aromatic chemistry, particularly the manipulation of nitro and amino groups on a benzene ring, a cornerstone of 20th-century organic synthesis. This guide will illuminate the scientific principles and experimental logic that underpin the preparation and use of this important, yet often overlooked, chemical building block.

The Genesis of a Molecule: A History Forged in Synthesis

The precise first synthesis of this compound is not prominently documented in the annals of chemical history, a common fate for many useful but non-bioactive intermediates. Its discovery was likely a logical extension of the extensive research into substituted nitrobenzoic acids and their esters that flourished in the late 19th and early 20th centuries. The primary impetus for the synthesis of such compounds was the burgeoning dye industry and the quest for novel pharmaceutical agents.

The historical synthesis of this compound can be logically deduced from the established synthetic routes for related compounds. Two primary pathways emerge from the historical and modern literature:

-

Esterification of 4-amino-2-nitrobenzoic acid: This is the most direct route, where the carboxylic acid of 4-amino-2-nitrobenzoic acid is reacted with ethanol in the presence of an acid catalyst. The synthesis of the precursor, 4-amino-2-nitrobenzoic acid, would have been the initial challenge for early chemists.

-

Selective Reduction of a Dinitro Precursor: A plausible alternative route involves the synthesis of a dinitrobenzoic acid ester followed by the selective reduction of one of the two nitro groups. This approach would have required a nuanced understanding of the directing effects of substituents on the benzene ring and the development of selective reducing agents.

The development of these synthetic strategies was not arbitrary. The choice of reagents and reaction conditions was guided by an ever-deepening understanding of reaction mechanisms and the electronic properties of the molecules involved. For instance, the Fischer esterification, a classic acid-catalyzed esterification method, would have been a primary choice for the first pathway. For the second, the selective reduction would have relied on reagents and conditions that could differentiate between the two nitro groups based on their electronic environment.

Core Synthetic Pathways: From Precursor to Product

The synthesis of this compound is a testament to the elegance and power of multi-step organic synthesis. The following sections provide a detailed examination of the key synthetic methodologies, complete with experimental protocols and a discussion of the underlying chemical principles.

Pathway 1: Esterification of 4-amino-2-nitrobenzoic Acid

This pathway is conceptually straightforward and is often the preferred method in modern laboratory settings due to the commercial availability of the starting material.

Conceptual Workflow:

Caption: Fischer Esterification of 4-amino-2-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative example of the synthesis of this compound via Fischer esterification.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-2-nitrobenzoic acid | 182.14 | 10.0 g | 0.055 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 2.0 mL | - |

| Sodium bicarbonate (saturated solution) | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-amino-2-nitrobenzoic acid and 100 mL of absolute ethanol.

-

Swirl the flask to dissolve the solid.

-

Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography.

Causality in Experimental Choices:

-

Excess Ethanol: The use of excess ethanol serves both as a solvent and as a reagent, driving the equilibrium of the reversible Fischer esterification towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Neutralization with Sodium Bicarbonate: This step is crucial to remove the sulfuric acid catalyst and any unreacted 4-amino-2-nitrobenzoic acid, which would otherwise co-precipitate with the product.

-

Extraction and Drying: These standard workup procedures are essential for isolating the product from the aqueous reaction mixture and removing any residual water.

Pathway 2: Synthesis from 2,4-Dinitrobenzoic Acid

This pathway represents a more classical approach that might have been employed before the widespread availability of 4-amino-2-nitrobenzoic acid. It involves the initial synthesis of a dinitro precursor followed by a selective reduction.

Conceptual Workflow:

Caption: Synthesis via selective reduction of Ethyl 2,4-dinitrobenzoate.

Experimental Protocol: Selective Reduction

This protocol outlines a method for the selective reduction of the nitro group at the 4-position of Ethyl 2,4-dinitrobenzoate. The choice of reducing agent is critical for achieving selectivity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dinitrobenzoate | 240.16 | 10.0 g | 0.042 |

| Sodium sulfide nonahydrate | 240.18 | 10.0 g | 0.042 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of Ethyl 2,4-dinitrobenzoate in 100 mL of ethanol.

-

In a separate beaker, dissolve 10.0 g of sodium sulfide nonahydrate in 50 mL of water.

-

Slowly add the sodium sulfide solution to the ethanolic solution of Ethyl 2,4-dinitrobenzoate with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The color of the solution will change as the reaction progresses. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Causality in Experimental Choices:

-

Sodium Sulfide as a Selective Reducing Agent: Sodium sulfide is a classic reagent for the selective reduction of one nitro group in the presence of another. The selectivity arises from the fact that the nitro group at the 4-position is more sterically accessible and is activated by the electron-withdrawing ester group at the 1-position, making it more susceptible to nucleophilic attack by the sulfide ion.

-

Ethanol/Water Solvent System: This solvent mixture is used to dissolve both the organic substrate and the inorganic reducing agent, allowing for a homogeneous reaction to occur.

Applications: A Versatile Building Block

This compound's primary value lies in its role as a chemical intermediate. The presence of three distinct functional groups—an amino group, a nitro group, and an ester—on the aromatic ring provides a rich platform for further chemical transformations.

-

Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, a class of compounds known for their vibrant colors.

-

Pharmaceutical Synthesis: The molecule serves as a scaffold for the synthesis of more complex heterocyclic compounds with potential biological activity. The amino and nitro groups can be further modified or used as handles to introduce other functionalities.

-

Materials Science: The compound can be used in the synthesis of polymers and other materials where its specific electronic and structural properties are desired.

Conclusion: An Enduring Legacy in Synthesis

While this compound may not have a celebrated history of its own, its existence and utility are a direct consequence of the foundational principles of organic synthesis developed over the last century. Its preparation, whether through direct esterification or selective reduction, showcases the ingenuity of chemists in manipulating molecular structures to create valuable new compounds. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of the synthesis and reactivity of such intermediates is not just a matter of historical curiosity but a practical necessity for the design and execution of novel synthetic strategies. The quiet history of this compound is a reminder that in the world of chemistry, even the most unassuming molecules can play a pivotal role in the creation of the materials and medicines that shape our world.

References

-

Organic Syntheses Procedure for the preparation of ethyl 4-aminobenzoate, a related compound, which outlines general techniques for esterification and reduction.[1][2]

-

Benchchem Technical Guide on the Synthesis of 4-Amino-2-chlorobenzoic Acid, providing analogous reduction methodologies for substituted nitroaromatic compounds.[3]

-

Patents on the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation, demonstrating industrial-scale reduction processes.[4]

-

ResearchGate article on the synthesis of related ethyl benzoates, offering insights into synthetic procedures and characterization.[5]

-

Journal of Chemical Education article on the Fischer esterification of a similar compound, 4-amino-3-nitrobenzoic acid methyl ester.[6]

-

PubChem entry for this compound (CID 22832069), providing chemical properties and identifiers.[7]

-

Scirp.org article on the preparation of Ethyl 4-nitrobenzoate, a precursor to related aminobenzoates.[8]

-

MySkinRecipes product page for 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester, describing its primary uses as a synthetic intermediate.[9]

-

Chemical-Suppliers.com entry for this compound, listing synonyms and CAS number.[10]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 9. 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester [myskinrecipes.com]

- 10. This compound | CAS 84228-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-amino-2-nitrobenzoate (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol [1]), a key intermediate in various synthetic pathways. The structural elucidation of this molecule is paramount for ensuring reaction success and purity of downstream products. This document synthesizes predicted data with empirical evidence from analogous structures to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

The unique arrangement of the ethoxycarbonyl, amino, and nitro groups on the benzene ring dictates a distinct spectroscopic fingerprint. The electron-donating nature of the amino group and the electron-withdrawing properties of the nitro and ester functionalities create a complex electronic environment, which is reflected in the chemical shifts and absorption frequencies observed.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum of this compound is anticipated to display characteristic signals for both the aromatic and aliphatic protons. The substitution pattern on the benzene ring will result in a distinct splitting pattern for the aromatic protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | H-3 | The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded aromatic proton. |

| ~7.5-7.7 | dd | 1H | H-5 | This proton is ortho to the ester group and meta to the nitro group, leading to an intermediate chemical shift. |

| ~6.8-7.0 | d | 1H | H-6 | The proton ortho to the electron-donating amino group will be the most shielded aromatic proton. |

| ~6.0-6.5 | br s | 2H | -NH₂ | The protons of the amino group typically appear as a broad singlet and are exchangeable with D₂O. |

| 4.34 | q | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| 1.37 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region. |

Experimental Workflow for NMR Analysis:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~150 | C -NH₂ | The carbon attached to the amino group is shielded relative to the other substituted aromatic carbons. |

| ~140 | C -NO₂ | The carbon bearing the nitro group is deshielded due to the strong electron-withdrawing effect. |

| ~132 | C -CO₂Et | The ipso-carbon of the ester group. |

| ~125 | C -5 | Aromatic CH carbon. |

| ~118 | C -3 | Aromatic CH carbon. |

| ~115 | C -6 | Aromatic CH carbon, shielded by the amino group. |

| 61.9 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester. |

| 14.2 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amine, nitro, and ester groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3500 | Medium | -NH₂ | Asymmetric N-H stretch |

| 3300-3400 | Medium | -NH₂ | Symmetric N-H stretch |

| ~1715 | Strong, Sharp | Ester C=O | Carbonyl stretch[2] |

| ~1520 | Strong | -NO₂ | Asymmetric N-O stretch[2] |

| ~1350 | Strong | -NO₂ | Symmetric N-O stretch |

| ~1250 | Strong | C-O | Ester C-O stretch |

Self-Validation through IR: The presence of sharp, strong bands in the specified regions for the N-H, C=O, and N-O stretches provides a high degree of confidence in the presence of the amino, ester, and nitro functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment | Rationale |

| 210 | [M]⁺ | Molecular ion peak. |

| 181 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 165 | [M - NO₂]⁺ | Loss of the nitro group. |

| 164 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[3] |

| 136 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 164 fragment. |

| 103 | [Fragment] | A fragment ion corresponding to the isomer Ethyl 2-amino-4-nitrobenzoate.[3] |

Logical Fragmentation Pathway:

Caption: A primary fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. By understanding the predicted spectroscopic data and the rationale behind it, researchers can confidently identify this compound and assess its purity, ensuring the integrity of their synthetic and developmental endeavors.

References

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596492, Ethyl 2-amino-4-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22832069, this compound. Retrieved from [Link]

-

Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

Sources

understanding the electronic effects of substituents in Ethyl 4-amino-2-nitrobenzoate

An In-depth Technical Guide to the Electronic Effects of Substituents in Ethyl 4-amino-2-nitrobenzoate

Authored by a Senior Application Scientist

Introduction: The Benzene Ring as an Electronic Playground

For researchers and professionals in drug development, understanding the subtle interplay of electronic effects within a molecule is paramount. These effects govern a molecule's reactivity, its interaction with biological targets, and its overall physicochemical properties. The substituted benzene ring serves as a classic and powerful model for studying these interactions. The delocalized π-electron system of the ring is highly sensitive to the electron-donating or electron-withdrawing nature of its substituents. This guide provides an in-depth analysis of these principles as exemplified by this compound, a molecule where competing electronic effects create a unique chemical personality.

At the heart of this analysis are two fundamental electronic effects: the Inductive Effect (I) and the Resonance Effect (R) (also known as the Mesomeric Effect, M).

-

Inductive Effect: This is a through-sigma-bond effect, driven by the electronegativity difference between atoms. It weakens with distance.[1][2][3]

-

Resonance Effect: This is a through-pi-bond (π) effect, involving the delocalization of electrons between a substituent and the aromatic ring. It is transmitted throughout the π-system, primarily influencing the ortho and para positions.[1][3][4]

This guide will dissect the individual contributions of the amino, nitro, and ethyl ester groups in this compound, culminating in a holistic view of the molecule's electronic landscape.

Part 1: Deconstructing the Substituents

The overall electronic character of this compound is a direct consequence of the vector sum of the electronic effects of its three distinct substituents. Each group exerts both inductive and resonance effects, the balance of which determines its net influence on the aromatic ring.

The Amino Group (-NH₂): A Potent Electron Donor

Located at the C4 position, the amino group is a powerful activating group.[5] This is the result of two opposing forces:

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, so it withdraws electron density from the ring through the C-N sigma bond. This is a relatively weak effect.[6]

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[4][7] This is a very strong electron-donating effect that significantly increases the electron density of the ring, particularly at the ortho (C3, C5) and para (C1) positions relative to the amino group.[8]

The +R effect of the amino group overwhelmingly dominates its -I effect, making it a strong net electron-donating and ring-activating group.[3][9]

Caption: Resonance structures showing the nitro group withdrawing electron density.

The Ethyl Ester Group (-COOEt): A Moderate Electron Withdrawer

The ethyl ester group at C1 is also a deactivating group, primarily due to the influence of the carbonyl (C=O).

-

Inductive Effect (-I): The electronegative oxygen atoms of the ester pull electron density away from the ring.

-

Resonance Effect (-R): Similar to the nitro group, the carbonyl can accept π-electrons from the ring, delocalizing them onto the carbonyl oxygen. This is a moderate -R effect, weaker than that of the nitro group. [5][9]

Part 2: The Combined Effect - A Push-Pull System

In this compound, these individual effects are superimposed, creating a complex electronic environment. The powerful electron-donating amino group at C4 is in direct opposition to the powerful electron-withdrawing nitro group at C2 and the moderately withdrawing ester at C1. This is often referred to as a "push-pull" system.

Caption: The push-pull electronic system in this compound.

This electronic tug-of-war has profound consequences:

-

Ring Activation/Deactivation: Overall, the presence of two strong electron-withdrawing groups (-NO₂ and -COOEt) outweighs the single activating group (-NH₂). The aromatic ring is therefore considered deactivated towards electrophilic aromatic substitution. [5][10]2. Electron Density Distribution: The electron density is not uniform. The amino group enriches the ring, particularly at C3 and C5, while the nitro and ester groups deplete it, particularly at C1, C3, and C5. The net result is a highly polarized ring. Carbon C5 is likely the most electron-rich position available for electrophilic attack, being ortho to the strongly donating amino group and only para to the withdrawing nitro group. Conversely, the region around C1, C2, and C3 is significantly electron-deficient.

-

Reactivity Modulation:

-

Basicity of the Amino Group: The electron-withdrawing groups pull electron density away from the amino nitrogen, reducing the availability of its lone pair. This makes the amino group in this molecule significantly less basic than in aniline.

-

Reactivity of the Ester: The electron-withdrawing nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic acyl substitution (e.g., hydrolysis) compared to ethyl benzoate.

-

Part 3: Quantifying and Characterizing Electronic Effects

The qualitative descriptions above can be quantified and experimentally verified using established methodologies.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent. [11][12]The substituent constant, sigma (σ), is defined for meta (σₘ) and para (σₚ) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. [13][14]

| Substituent | σₚ (Para Constant) | σₘ (Meta Constant) | Dominant Effect |

|---|---|---|---|

| -NH₂ (Amino) | -0.66 | -0.16 | Strong +R Donation |

| -NO₂ (Nitro) | +0.78 | +0.71 | Strong -R and -I Withdrawal |

| -COOEt (Ethyl Ester) | +0.45 | +0.37 | Moderate -R and -I Withdrawal |

Table 1: Hammett Substituent Constants. Data sourced from established literature values.

These values numerically confirm our qualitative analysis. The large negative σₚ for -NH₂ shows its powerful electron-donating character at the para position via resonance. The large positive values for -NO₂ and -COOEt confirm their strong electron-withdrawing nature.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the electronic environment of a molecule. The chemical shift (δ) of a nucleus, particularly ¹H and ¹³C, is highly sensitive to the local electron density.

-

¹H NMR: Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield). [15]In this compound, the aromatic protons would exhibit chemical shifts reflecting the push-pull effects. The proton at C5, for instance, would be shifted upfield by the ortho -NH₂ group but downfield by the para -NO₂ group. The final observed shift is a weighted average of these competing influences. [16]* ¹³C NMR: The trends are similar for carbon nuclei, providing a direct map of the electron density on the ring's carbon framework. [16][17] Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. A ¹H experiment typically requires a few minutes, while a ¹³C experiment may require longer due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Assign the peaks for each proton and carbon in the aromatic region based on their chemical shifts and coupling patterns (splitting), correlating them with the expected electronic effects of the substituents.

Caption: A streamlined workflow for the NMR analysis of substituent effects.

Conclusion: From Fundamental Principles to Practical Application

The electronic landscape of this compound is a testament to the predictive power of fundamental organic chemistry principles. The competing inductive and resonance effects of the amino, nitro, and ethyl ester groups create a highly polarized aromatic system with distinct regions of high and low electron density. This "push-pull" architecture deactivates the ring towards electrophilic attack while modulating the reactivity of the functional groups themselves—decreasing the basicity of the amine and increasing the electrophilicity of the ester. For scientists in drug discovery and development, a thorough understanding of these interactions is not merely academic; it is essential for predicting metabolic pathways, designing structure-activity relationships (SAR), and ultimately, engineering molecules with desired biological activities and properties.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.atmos.umd.edu [www2.atmos.umd.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. web.viu.ca [web.viu.ca]

- 13. youtube.com [youtube.com]

- 14. sites.msudenver.edu [sites.msudenver.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

Navigating the Landscape of Ethyl 4-amino-2-nitrobenzoate: A Technical Guide to Commercial Availability and Purity Assessment

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on a Key Synthetic Intermediate

In the intricate tapestry of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. Ethyl 4-amino-2-nitrobenzoate (CAS 84228-46-6), a seemingly niche chemical entity, serves as a critical building block in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications.[1] Its molecular structure, featuring an amino group, a nitro group, and an ethyl ester, presents a unique combination of reactive sites, making it a versatile synthon. However, harnessing its full potential requires a thorough understanding of its commercial landscape and the stringent purity requirements essential for downstream applications. This guide provides an in-depth analysis of the commercial availability of this compound and a comprehensive overview of the analytical methodologies required to ascertain its purity, ensuring the integrity and reproducibility of your research.

I. Commercial Availability: Sourcing and Purity Considerations

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale needs. The typical purities offered generally fall into two categories: ≥95% and ≥98%. The choice of grade is contingent upon the sensitivity of the subsequent synthetic steps and the impurity profile of the specific batch. For early-stage discovery and process development, a 95% purity may suffice, whereas for later-stage development and GMP-compliant syntheses, a purity of ≥98% or higher is advisable.

Below is a comparative table of representative suppliers and their stated purities for this compound. It is crucial to note that this information is subject to change, and direct inquiry with the suppliers for the latest specifications and a certificate of analysis is always recommended.

| Supplier | Stated Purity | CAS Number | Noteworthy Information |

| Capot Chemical Co., Ltd. | - | 84228-46-6 | Provides a range of related nitro- and amino-benzoate derivatives.[2] |

| CymitQuimica | Min. 95% | 84228-46-6 | Offers the product under the "Indagoo" brand.[3][4] |

| CP Lab Safety | 95% | 84228-46-6 | Specifies the product is for laboratory use.[5] |

| ChemScene | ≥98% | 55204-24-5 (Isomer) | While for an isomer, it indicates the availability of high-purity related compounds.[6] |

| MySkinRecipes | ≥95% | 84228-46-6 | Mentions its use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] |

| Reagentia | - | 84228-46-6 | Offers various package sizes.[7][8] |

| ChemicalBook | - | 84228-46-6 | Lists multiple suppliers.[9] |

II. Synthesis and Potential Impurities: A Mechanistic Insight

A definitive, published synthesis protocol specifically for this compound can be elusive in readily available literature. However, based on established organic chemistry principles and published procedures for analogous compounds, a reliable synthetic route can be proposed. This understanding is critical for anticipating potential impurities.

The most plausible synthetic pathway involves a two-step process:

-

Esterification of 4-amino-2-nitrobenzoic acid.

-

Alternatively, nitration of ethyl 4-aminobenzoate, though this may lead to isomeric impurities.

A more controlled and likely route is the esterification of 4-amino-2-nitrobenzoic acid.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Potential Impurities:

Understanding the synthetic route allows for a proactive approach to identifying and controlling impurities. The primary impurities can be categorized as follows:

-

Starting Materials:

-

Unreacted 4-amino-2-nitrobenzoic acid.

-

-

Reaction By-products:

-

Di-acylated products: Where the amino group is acylated by another molecule of the starting acid.

-

Polymerization products: Resulting from intermolecular reactions under harsh conditions.

-

-

Isomeric Impurities:

-

If the synthesis involves nitration of ethyl 4-aminobenzoate, isomers such as Ethyl 2-amino-4-nitrobenzoate could be formed.

-

-

Residual Solvents and Reagents:

-

Ethanol, acid catalyst (e.g., sulfuric acid), and any solvents used during work-up and purification.

-

III. Analytical Characterization and Purity Assessment: A Multi-faceted Approach

A robust analytical strategy is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination due to its high resolution and sensitivity. A reversed-phase method is typically suitable.

Workflow for HPLC Purity Analysis:

Caption: A typical workflow for HPLC-based purity assessment.